molecular formula C5H13ClN2O B13126813 1-Aminopiperidin-3-ol hydrochloride

1-Aminopiperidin-3-ol hydrochloride

Katalognummer: B13126813
Molekulargewicht: 152.62 g/mol
InChI-Schlüssel: AAQNXNSZYVBWPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminopiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Aminopiperidin-3-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-Aminopiperidin-3-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is typically carried out at temperatures between 45°C and 70°C to ensure the formation of the desired product . Industrial production methods often involve similar reduction processes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Aminopiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Aminopiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Aminopiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Vergleich Mit ähnlichen Verbindungen

1-Aminopiperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

Eigenschaften

Molekularformel

C5H13ClN2O

Molekulargewicht

152.62 g/mol

IUPAC-Name

1-aminopiperidin-3-ol;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-1-2-5(8)4-7;/h5,8H,1-4,6H2;1H

InChI-Schlüssel

AAQNXNSZYVBWPV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.